molecular formula C13H11BrO2 B13913175 2-Bromo-6-(hydroxy(phenyl)methyl)phenol

2-Bromo-6-(hydroxy(phenyl)methyl)phenol

Cat. No.: B13913175
M. Wt: 279.13 g/mol
InChI Key: HVVHQPVHBFATNX-UHFFFAOYSA-N
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Description

2-Bromo-6-(hydroxy(phenyl)methyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a bromine atom, a hydroxyl group, and a phenylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-hydroxybenzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(hydroxy(phenyl)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols. Substitution reactions can result in various substituted phenols depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

2-bromo-6-[hydroxy(phenyl)methyl]phenol

InChI

InChI=1S/C13H11BrO2/c14-11-8-4-7-10(13(11)16)12(15)9-5-2-1-3-6-9/h1-8,12,15-16H

InChI Key

HVVHQPVHBFATNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Br)O)O

Origin of Product

United States

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